molecular formula C11H13BrINO3 B13502263 Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate

Cat. No.: B13502263
M. Wt: 414.03 g/mol
InChI Key: PPRULZYPLANPLM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate is a complex organic compound with the molecular formula C11H13BrINO3 and a molecular weight of 414.04 g/mol This compound is characterized by the presence of a pyridine ring substituted with bromine, iodine, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate typically involves multiple steps. One common method includes the following steps :

    Starting Material: The synthesis begins with the preparation of 3-amino-4-bromopyridine.

    Bromination and Iodination: The amino group is protected, and the bromine and iodine atoms are introduced at the 3 and 5 positions of the pyridine ring, respectively.

    Esterification: The resulting compound is then esterified with tert-butyl bromoacetate to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13BrINO3

Molecular Weight

414.03 g/mol

IUPAC Name

tert-butyl 2-(3-bromo-5-iodo-4-oxopyridin-1-yl)acetate

InChI

InChI=1S/C11H13BrINO3/c1-11(2,3)17-9(15)6-14-4-7(12)10(16)8(13)5-14/h4-5H,6H2,1-3H3

InChI Key

PPRULZYPLANPLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C(=O)C(=C1)I)Br

Origin of Product

United States

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